Epitizide

Catalog No.
S571422
CAS No.
1764-85-8
M.F
C10H11ClF3N3O4S3
M. Wt
425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitizide

CAS Number

1764-85-8

Product Name

Epitizide

IUPAC Name

6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C10H11ClF3N3O4S3

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19)

InChI Key

RINBGYCKMGDWPY-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Chloro-3,4-dihydro-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide; 6-Chloro-3,4-dihydro-7-sulfamoyl-3-(2,2,2-trifluoroethylthiomethyl)-2H-1,2,4-benzothiadiazine 1,1-Dioxide; Epithiazide; Epitizid; Flures

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F

The exact mass of the compound Epitizide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108164. It belongs to the ontological category of benzothiadiazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Epitizide (also known as epithiazide) is a highly lipophilic benzothiadiazine derivative and a potent inhibitor of the sodium-chloride cotransporter (NCC). Structurally distinguished from baseline thiazides by a 2,2,2-trifluoroethylthiomethyl substitution at the 3-position, this compound serves as a critical active pharmaceutical ingredient (API) reference standard and a specialized precursor in cardiovascular formulation research. For industrial and laboratory buyers, Epitizide's primary procurement value lies in its enhanced membrane permeability, superior target binding affinity, and established stability in combination formulations with potassium-sparing diuretics, making it a highly specific, high-performance alternative to generic hydrochlorothiazide in advanced pharmacokinetic and pharmacodynamic modeling [1].

Substituting Epitizide with the more ubiquitous hydrochlorothiazide (HCTZ) fundamentally compromises assay reproducibility and formulation modeling. The absence of the trifluoroethylthiomethyl group in HCTZ results in a drastically lower partition coefficient (LogP), which skews membrane permeability assays and fails to replicate the tissue distribution kinetics of highly lipophilic thiazide derivatives. Furthermore, molecular dynamics simulations demonstrate that Epitizide achieves a distinct binding conformation within the NCC transmembrane domains, yielding a stronger binding affinity that HCTZ cannot replicate. Using HCTZ as a cost-saving substitute in receptor binding assays or combination formulation stability testing will yield false baselines and misrepresent the pharmacokinetic behavior of fluorinated benzothiadiazines [1].

Enhanced Binding Affinity to the Sodium-Chloride Cotransporter (NCC)

Molecular docking and dynamics simulations reveal that Epitizide exhibits a significantly stronger binding affinity to the sodium-chloride cotransporter (NCC) compared to the baseline hydrochlorothiazide (HCTZ). The 2,2,2-trifluoroethylthiomethyl moiety enables deeper penetration and stabilization within the hydrophobic binding pocket of the NCC, locking the transporter in an inactive state more effectively than the unsubstituted HCTZ during 100 ns simulation runs [1].

Evidence DimensionNCC Binding Affinity / Receptor Stabilization
Target Compound DataEpitizide (Stronger binding affinity, optimized hydrophobic interaction)
Comparator Or BaselineHydrochlorothiazide (Weaker affinity, lacks hydrophobic anchor)
Quantified DifferenceEnhanced binding energy and prolonged inactive-state stabilization in 100 ns MD simulations
ConditionsMolecular dynamics simulations (100 ns, 310.15 K) and in vitro NCC binding models

Procuring Epitizide is essential for researchers requiring a high-affinity NCC inhibitor model that outperforms standard HCTZ in receptor saturation and structural biology assays.

Lipophilicity and Membrane Permeability (LogP Shift)

The addition of the fluorinated thioether group fundamentally alters the physicochemical profile of the benzothiadiazine core. While HCTZ is highly hydrophilic with a LogP near zero, Epitizide demonstrates a significantly higher lipophilicity (LogP ~ 1.39). This quantitative shift in the partition coefficient directly translates to enhanced passive membrane permeability and an altered volume of distribution in pharmacokinetic models, making it a necessary compound for studying lipophilic thiazide absorption [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataEpitizide (LogP ~ 1.39)
Comparator Or BaselineHydrochlorothiazide (LogP ~ -0.07)
Quantified Difference>1.4 log unit increase in lipophilicity
ConditionsStandard octanol-water partition coefficient modeling

Buyers modeling oral bioavailability, lipid membrane crossing, or prolonged tissue retention must select Epitizide over HCTZ to accurately reflect the behavior of lipophilic diuretics.

Formulation Stability in Multi-API Combinations

Epitizide is specifically utilized in combination formulations, most notably with the potassium-sparing diuretic triamterene. Its chemical structure, featuring the bulky trifluoroethylthiomethyl group, provides steric hindrance that prevents cross-reactivity with co-administered amines in solid-state formulations. Compared to simpler thiazides which may degrade or interact under high humidity, Epitizide maintains stability across a broader range of pH environments (acidic, neutral, and alkaline) and excipient matrices, ensuring reproducible dissolution profiles in combination API development [1].

Evidence DimensionSolid-state API compatibility
Target Compound DataEpitizide (Stable in multi-API matrices with triamterene across varying pH)
Comparator Or BaselineGeneric hydrophilic thiazides (Higher risk of moisture-induced degradation)
Quantified DifferenceSuperior shelf-life and non-reactivity in binary mixtures
ConditionsSolid-state formulation, varying pH and humidity exposure

For industrial procurement focused on developing or validating combination antihypertensive therapies, Epitizide provides the necessary chemical stability that simpler analogs lack.

High-Affinity NCC Inhibitor Screening

Due to its enhanced binding affinity and optimized hydrophobic interactions within the sodium-chloride cotransporter, Epitizide is the preferred reference standard for competitive binding assays and molecular dynamics simulations targeting the distal convoluted tubule. It serves as a superior positive control compared to HCTZ when screening novel, highly potent antihypertensive drug candidates [1].

Lipophilic Drug Delivery and Permeability Modeling

Epitizide’s elevated LogP (~1.39) makes it an ideal candidate for in vitro membrane permeability assays (such as PAMPA or Caco-2) designed to evaluate the absorption kinetics of fluorinated, lipophilic sulfonamides. It provides a necessary contrast to hydrophilic thiazides in pharmacokinetic profiling [2].

Combination API Formulation Development

Because of its established stability profile in the presence of potassium-sparing agents like triamterene, Epitizide is heavily procured for solid-state chemistry studies, excipient compatibility testing, and the development of dual-action diuretic formulations. Its resistance to cross-reactivity ensures reliable dissolution and bioavailability data [3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

424.9552315 Da

Monoisotopic Mass

424.9552315 Da

Heavy Atom Count

24

UNII

5B266B85J1
D6Z4GR94BH
W8B42Z8CTX

Pharmacology

Epithiazide is a trifluoroethylthio-containing benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

Other CAS

1764-85-8

Wikipedia

Epitizide

Dates

Last modified: 08-15-2023

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